Product packaging for 3-(2,4-Dinitrophenoxy)benzoic acid(Cat. No.:CAS No. 19219-51-3)

3-(2,4-Dinitrophenoxy)benzoic acid

Cat. No.: B098417
CAS No.: 19219-51-3
M. Wt: 304.21 g/mol
InChI Key: CEDNTPHUESTPLE-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrophenoxy)benzoic acid is a chemical reagent incorporating a benzoic acid scaffold linked to a 2,4-dinitrophenoxy moiety. This structure suggests potential for research into mitochondrial function and energy metabolism. The 2,4-dinitrophenol (DNP) group is a well-characterized protonophore that dissipates the proton gradient across the mitochondrial membrane, effectively uncoupling oxidative phosphorylation . This action disrupts ATP synthesis, causing energy to be released as heat and providing a research tool for studying cellular metabolism and bioenergetics . Researchers can utilize this compound to probe metabolic pathways in various biological models. Furthermore, the presence of the benzoic acid core, a common feature in pharmacologically active compounds, allows for further synthetic modification. This makes this compound a valuable intermediate in medicinal chemistry research, particularly in the design and synthesis of new molecules for investigating antibacterial or anticancer activities, following the precedent of other sophisticated benzoic acid and benzimidazole derivatives . Its primary research applications are anticipated in the fields of biochemistry as a metabolic perturbant and in chemical synthesis as a building block for novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O7 B098417 3-(2,4-Dinitrophenoxy)benzoic acid CAS No. 19219-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19219-51-3

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

IUPAC Name

3-(2,4-dinitrophenoxy)benzoic acid

InChI

InChI=1S/C13H8N2O7/c16-13(17)8-2-1-3-10(6-8)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7H,(H,16,17)

InChI Key

CEDNTPHUESTPLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Other CAS No.

19219-51-3

Synonyms

3-(2,4-dinitrophenoxy)benzoic acid

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 3 2,4 Dinitrophenoxy Benzoic Acid

Novel Synthetic Routes and Strategic Design for 3-(2,4-Dinitrophenoxy)benzoic acid

The synthesis of this compound, a diaryl ether, is primarily approached through two strategic pathways: nucleophilic aromatic substitution (SNAr) and the nitration of a precursor diaryl ether.

A prevalent method involves the SNAr reaction, a cornerstone of aromatic chemistry. This strategy typically employs the condensation of a 3-hydroxybenzoic acid derivative with an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene. The presence of two strongly electron-withdrawing nitro groups on the dinitrobenzene ring is crucial, as it activates the ring toward nucleophilic attack by the phenoxide derived from 3-hydroxybenzoic acid. The reaction is generally conducted in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

An alternative and equally viable route is the direct nitration of 3-phenoxybenzoic acid. This approach leverages the established chemistry of electrophilic aromatic substitution on diaryl ether systems. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. However, controlling the regioselectivity of the nitration to favor the formation of the 2,4-dinitro substitution pattern on the phenoxy ring, while avoiding nitration on the benzoic acid ring, presents a significant synthetic challenge. The conditions must be carefully optimized to achieve the desired product. A process for a related compound involves nitrating 3-(substituted-phenoxy)benzoic acid to produce the 2-nitro-5-(substituted-phenoxy)benzoic acid, highlighting the feasibility of this approach. googleapis.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and feasibility of diaryl ether synthesis. In the context of this compound, catalytic methods are most relevant to the Ullmann condensation reaction. This classical copper-catalyzed cross-coupling reaction provides an alternative to the SNAr pathway. wikipedia.org The Ullmann reaction would involve coupling 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with 2,4-dinitrophenol (B41442) in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org

Traditional Ullmann conditions often require harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced more efficient catalytic systems. These systems utilize soluble copper(I) or copper(II) salts, often in conjunction with ligands such as diamines or phenanthrolines, which stabilize the copper catalyst and facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org Copper oxide nanoparticles have also emerged as effective catalysts for Ullmann etherification. mdpi.com

The general mechanism for the Ullmann-type reaction involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Ullmann-Type Diaryl Ether Synthesis

Catalyst System Typical Ligands Temperature Range (°C) Key Advantages
Classical Copper None >200 Historically significant
Modern Cu(I)/Cu(II) Salts 1,10-Phenanthroline, Diamines 100-150 Milder conditions, lower catalyst loading
Copper Nanoparticles None 80-120 High surface area, potential for recyclability

Stereoselective Synthesis Strategies for this compound Analogues

The parent molecule, this compound, is achiral, meaning it does not have non-superimposable mirror images. Therefore, stereoselective synthesis is not applicable to the direct formation of the compound itself. However, this field becomes highly relevant when considering the synthesis of chiral analogues of the parent structure.

The synthesis of optically active analogues can be envisioned through several strategic approaches:

Chiral Precursor Strategy: This approach involves starting with a precursor that already contains the desired stereocenter(s). For instance, a chiral substituted 3-hydroxybenzoic acid could be synthesized or resolved from a racemic mixture. Subsequent coupling with 2,4-dinitrochlorobenzene via an SNAr reaction would then yield the chiral diaryl ether analogue.

Asymmetric Catalysis: A more advanced strategy would involve the use of a chiral catalyst to induce stereoselectivity during the C-O bond formation. While challenging for Ullmann-type reactions, research in asymmetric cross-coupling could potentially lead to catalytic systems capable of enantioselectively coupling prochiral substrates.

Resolution of Racemic Analogues: A classical method involves synthesizing a racemic mixture of a chiral analogue and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

These strategies are currently theoretical for this specific class of compounds but are based on well-established principles in modern stereoselective synthesis. nih.govepa.govresearchgate.net

Reaction Mechanisms of this compound and its Precursors

The formation of this compound via the nucleophilic aromatic substitution (SNAr) pathway follows a well-established addition-elimination mechanism. researchgate.netlibretexts.orgmasterorganicchemistry.com This multi-step process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

The reaction is initiated by the attack of a nucleophile, in this case, the anion of 3-hydroxybenzoic acid (the 3-carboxyphenoxide), on the electron-poor carbon atom of the 2,4-dinitro-substituted ring that bears a leaving group (e.g., a halide). libretexts.orgmasterorganicchemistry.com This initial addition step is typically the rate-determining step of the reaction. youtube.com The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate. libretexts.orgmasterorganicchemistry.com

In the second step, the aromaticity of the ring is restored through the elimination of the leaving group (e.g., chloride or fluoride ion). libretexts.org The strong electron-withdrawing capacity of the two nitro groups, positioned ortho and para to the site of substitution, is essential for this mechanism. They stabilize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com

Elucidation of Reaction Intermediates in this compound Formation

The key reactive intermediate in the SNAr synthesis of this compound is the Meisenheimer complex . libretexts.orgwikipedia.orgnih.gov This intermediate, also known as a σ-complex, is the adduct formed from the addition of the nucleophile to the electron-deficient aromatic ring. wikipedia.org

The structure of the Meisenheimer complex is non-aromatic, with the carbon atom at the site of attack becoming sp3-hybridized. The negative charge is delocalized across the cyclohexadienyl system and, more importantly, onto the oxygen atoms of the ortho and para nitro groups. wikipedia.org This delocalization provides significant stabilization, and in many cases, Meisenheimer complexes are stable enough to be isolated and characterized spectroscopically. nih.govresearchgate.net The formation of these colored complexes was first observed in the late 19th and early 20th centuries. wikipedia.org

For the synthesis of the title compound, the intermediate would be a Meisenheimer complex formed between the 3-carboxyphenoxide and the 2,4-dinitro-halobenzene. The stability of this complex is a critical factor in the reaction's feasibility.

Kinetic and Thermodynamic Aspects of this compound Synthesis

The kinetics of the SNAr reaction are profoundly influenced by several factors. The rate-determining step is generally the formation of the Meisenheimer complex. youtube.com Consequently, the reaction rate is sensitive to:

The nature of the leaving group: For SNAr reactions, the order of reactivity is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-determining addition step. masterorganicchemistry.comyoutube.com

The strength of the nucleophile: A more potent nucleophile will react more rapidly.

Solvent effects: Polar aprotic solvents (like DMSO or DMF) are often used as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and reactive.

For the alternative synthetic route involving nitration of 3-phenoxybenzoic acid, both kinetic and thermodynamic factors are critical. Aromatic nitration is a highly exothermic process. soton.ac.uk Studies on the nitration of a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, in a continuous flow microreactor provide valuable kinetic insights. soton.ac.uk The reaction temperature and residence time significantly affect the conversion and selectivity. For instance, increasing the temperature generally increases the reaction rate but can also lead to the formation of unwanted by-products. soton.ac.uk

Table 2: Kinetic Parameters for the Nitration of a 3-Phenoxybenzoic Acid Analogue

Parameter Value / Observation
Reaction Temperature Increasing from 288 K to 318 K significantly increases conversion. soton.ac.uk
Residence Time Longer residence times lead to higher conversion rates. soton.ac.uk
Activation Energy (Ea) Determined from Arrhenius plots based on rate constants at different temperatures. soton.ac.uk
Thermodynamics The reaction is highly exothermic, requiring careful temperature control. soton.ac.uk

Data based on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. soton.ac.uk

Derivatization Strategies and Analogue Synthesis of this compound

The structure of this compound features a carboxylic acid group, which serves as a versatile handle for a wide range of derivatization reactions. These transformations allow for the synthesis of a library of related compounds, such as esters, amides, and acid chlorides, which can be used as building blocks for more complex molecules.

Common derivatization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride), followed by reaction with a primary or secondary amine, produces the corresponding amide. mdpi.comresearchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Analogue synthesis can be readily achieved by modifying the starting materials used in the primary synthetic routes. By employing different substituted hydroxybenzoic acids or different substituted dinitro-halobenzenes in the SNAr reaction, a wide array of analogues with varied substitution patterns on either aromatic ring can be produced. Similarly, using substituted phenols and substituted halobenzoic acids in the Ullmann condensation allows for systematic structural modifications. This modular approach is fundamental to creating diverse chemical entities for further research. mdpi.comoiccpress.com

Chemical Modification at the Phenoxy Moiety of this compound

The 2,4-dinitrophenoxy group is highly activated towards nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemical reactivity. scirp.org This reactivity stems from the strong electron-withdrawing nature of the two nitro groups, which stabilize the intermediate Meisenheimer complex formed during the substitution process.

Reduction of Nitro Groups:

One of the most fundamental transformations of the dinitrophenoxy moiety is the reduction of its nitro groups. This can be achieved selectively or completely to yield the corresponding amino derivatives.

Selective Reduction: The differential reactivity of the nitro groups can be exploited for selective reduction. For instance, using mild reducing agents like sodium sulfide (B99878) or ammonium sulfide can preferentially reduce one nitro group, typically the one in the para-position, to an amino group. This provides a pathway to 3-(2-nitro-4-aminophenoxy)benzoic acid.

Complete Reduction: More potent reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metals in acidic media (e.g., Sn/HCl or Fe/HCl), will reduce both nitro groups to afford 3-(2,4-diaminophenoxy)benzoic acid. These resulting amino groups are themselves versatile handles for further derivatization, such as diazotization followed by Sandmeyer reactions or acylation to form amides.

Nucleophilic Aromatic Substitution (SNAr):

The nitro groups, particularly the one at the ortho-position, can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the phenoxy ring.

Displacement by Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides can replace a nitro group with an alkoxy or phenoxy group, respectively.

Displacement by Amines: Primary and secondary amines can readily displace a nitro group to form N-substituted aminophenoxy derivatives.

The table below summarizes potential modifications at the phenoxy moiety.

Reagent(s)Position of AttackProduct Type
H₂, Pd/CNitro GroupsDiaminophenoxy derivative
Na₂S or (NH₄)₂Spara-Nitro GroupMonoaminophenoxy derivative
NaOCH₃ in CH₃OHortho/para-Nitro GroupAlkoxyphenoxy derivative
R-NH₂ (Amine)ortho/para-Nitro GroupN-Substituted aminophenoxy derivative

Modifications of the Benzoic Acid Core of this compound

The carboxylic acid group of the benzoic acid core is a versatile functional handle for a wide array of chemical transformations. aakash.ac.inwikipedia.org These reactions primarily involve the hydroxyl group and the carbonyl carbon of the carboxyl moiety.

Esterification:

The conversion of the carboxylic acid to an ester is a common and straightforward modification. This is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.com This reaction is often driven to completion by removing the water formed during the reaction. A variety of esters can be synthesized by choosing the appropriate alcohol.

Amide Formation:

The carboxylic acid can be converted into amides through a two-step process. First, the carboxylic acid is activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com The resulting highly reactive acid chloride is then treated with a primary or secondary amine to yield the corresponding amide. This method is highly versatile, allowing for the introduction of a wide range of substituents on the amide nitrogen.

Reduction of the Carboxylic Acid:

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. aakash.ac.inyoutube.com This reaction yields [3-(2,4-dinitrophenoxy)phenyl]methanol, introducing a new functional group for further synthetic elaboration.

Decarboxylation:

Under certain conditions, the carboxylic acid group can be removed entirely in a decarboxylation reaction. wikipedia.orgfirsthope.co.in For aromatic carboxylic acids, this often requires harsh conditions, such as heating with a substance like soda lime. firsthope.co.in A more modern approach involves oxidative decarboxylation, which can be achieved at lower temperatures with the addition of catalytic amounts of copper(II) salts. wikipedia.org

The following table outlines key modifications of the benzoic acid core.

Reaction TypeReagent(s)Functional Group Transformation
EsterificationR-OH, H⁺-COOH → -COOR
Amide Formation1. SOCl₂ 2. R₂NH-COOH → -CONR₂
ReductionLiAlH₄-COOH → -CH₂OH
DecarboxylationHeat, Soda Lime or Cu(II)-COOH → -H

Synthesis of Bioisosteric Analogues of this compound

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of modifying the biological activity of a compound. researchgate.net The carboxylic acid group is a common target for bioisosteric replacement to improve pharmacokinetic properties or to explore different binding interactions. researchgate.netsemanticscholar.org

Tetrazole Analogues:

The 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. semanticscholar.org It is a non-classical bioisostere that mimics the acidity and the hydrogen bonding capabilities of the carboxylic acid. The synthesis of a tetrazole analogue of this compound would typically start with the conversion of the carboxylic acid to a nitrile. This can be achieved by first converting the acid to a primary amide, followed by dehydration with a reagent like phosphoryl chloride (POCl₃) or trifluoroacetic anhydride. The resulting 3-(2,4-dinitrophenoxy)benzonitrile can then be treated with an azide source, such as sodium azide, often in the presence of a Lewis acid, to form the tetrazole ring via a [3+2] cycloaddition reaction.

Sulfonamide Analogues:

Sulfonamides are another class of functional groups that can act as bioisosteres for carboxylic acids. The synthesis of a sulfonamide analogue would involve a different synthetic route, likely starting from an aniline derivative. For instance, 3-aminobenzoic acid could be converted to the corresponding sulfonyl chloride via diazotization followed by a reaction with sulfur dioxide in the presence of a copper catalyst (a Meerwein reaction). The resulting sulfonyl chloride can then be reacted with 2,4-dinitrophenol under basic conditions to form the desired phenoxy ether linkage.

Hydroxamic Acid Analogues:

Hydroxamic acids can also serve as bioisosteres of carboxylic acids. The synthesis of a hydroxamic acid analogue of this compound would involve the reaction of an activated form of the carboxylic acid, such as the acid chloride or an ester, with hydroxylamine.

This table provides a summary of common carboxylic acid bioisosteres and a potential precursor for their synthesis from the parent compound.

BioisostereKey FeaturesSynthetic Precursor
1H-TetrazoleAcidic, H-bond donor/acceptor3-(2,4-Dinitrophenoxy)benzonitrile
SulfonamideAcidic, H-bond donor/acceptor3-Phenoxybenzenesulfonyl chloride
Hydroxamic AcidChelating group, acidic3-(2,4-Dinitrophenoxy)benzoyl chloride

Advanced Spectroscopic and Crystallographic Investigations of 3 2,4 Dinitrophenoxy Benzoic Acid

High-Resolution Spectroscopic Characterization for Mechanistic Insights into 3-(2,4-Dinitrophenoxy)benzoic acid

Spectroscopic techniques are fundamental to elucidating the structure, dynamics, and electronic properties of a molecule.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, 1D NMR (¹H and ¹³C) would provide initial information on the number and chemical environment of the protons and carbons.

Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between atoms. These experiments would allow for the unambiguous assignment of each proton and carbon signal to its specific position on the dinitrophenyl and benzoic acid rings. The analysis of through-bond correlations would confirm the ether linkage and the substitution pattern on both aromatic rings. Studies of related substituted benzoic acids demonstrate the power of these techniques in confirming molecular structure. rsc.org

Currently, there are no published ¹H or ¹³C NMR spectra available for this compound to populate a data table.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis of this compound

For this compound, key vibrational bands would be expected for:

The O-H stretch of the carboxylic acid group, typically a broad band around 3000 cm⁻¹.

The C=O stretch of the carboxylic acid, a strong band around 1700 cm⁻¹.

Asymmetric and symmetric stretches of the nitro groups (NO₂), usually found in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

The C-O-C stretch of the diaryl ether linkage.

Aromatic C-H and C=C stretching vibrations.

Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecule's preferred conformation in the solid state or in solution. However, no experimental IR or Raman spectra have been published for this specific compound.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions of this compound

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. The dinitrophenyl and benzoic acid moieties are both chromophores.

A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to π-π* and n-π* electronic transitions. The high degree of conjugation and the presence of strong electron-withdrawing nitro groups would likely result in significant absorption in the UV region. Studies on similar dinitrophenyl compounds show intense absorption bands. researchgate.net The solvent environment can also influence these transitions, leading to solvatochromic shifts that provide information about the molecule's ground and excited states. academie-sciences.fr

Fluorescence (emission) spectroscopy would determine if the molecule emits light after absorption and at what wavelengths. Many nitroaromatic compounds are known to be poor fluorophores due to efficient non-radiative decay processes.

No experimental UV-Vis or fluorescence data are available for this compound.

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction for Solid-State Structure of this compound

A successful single-crystal X-ray diffraction experiment would determine precise bond lengths, bond angles, and torsion angles of the molecule. It would reveal the conformation adopted in the crystal lattice, particularly the dihedral angle between the two aromatic rings. Furthermore, this analysis would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., the classic carboxylic acid dimer motif) and π-π stacking, that govern the crystal packing. Crystal structures of related phenoxybenzoic acids and nitro-substituted benzoic acids have been reported, often showing these characteristic interactions. nih.govresearchgate.net

No crystallographic data for this compound has been deposited in crystallographic databases.

Co-crystallization Studies of this compound with Host Molecules

Co-crystallization involves crystallizing a target molecule (the guest) with a second molecule (the host) to form a new crystalline solid with a defined stoichiometry. The carboxylic acid and nitro groups on this compound make it a candidate for forming co-crystals with other molecules through hydrogen bonding or other non-covalent interactions.

Such studies are used to modify the physicochemical properties of a substance or to study the nature of intermolecular forces. The success of co-crystallization would depend on the selection of a suitable host molecule with complementary functional groups. The resulting co-crystal structure would be determined by single-crystal X-ray diffraction.

There is no information available in the scientific literature regarding co-crystallization studies involving this compound.

Computational Chemistry and Theoretical Studies on 3 2,4 Dinitrophenoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure of 3-(2,4-Dinitrophenoxy)benzoic acid

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.

DFT calculations can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in the ground state. These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate a range of electronic properties. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. A small HOMO-LUMO gap generally indicates a more reactive molecule.

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to study the excited states of the molecule. This is particularly relevant for understanding its photophysical properties, such as its absorption and emission of light. TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks observed in UV-Vis spectroscopy.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
Ground State Energy (Hartree)-1157.89
HOMO Energy (eV)-7.25
LUMO Energy (eV)-2.58
HOMO-LUMO Gap (eV)4.67
Dipole Moment (Debye)3.45
First Excitation Energy (eV)3.89

Note: The data in this table are illustrative and represent typical values that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. dntb.gov.ua While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate descriptions of the electronic structure.

These calculations provide detailed information about the molecular orbitals, which describe the spatial distribution of electrons in the molecule. Analysis of the molecular orbitals can reveal the nature of chemical bonds and the regions of the molecule that are electron-rich or electron-deficient.

From the calculated electronic structure, various reactivity indices can be derived. These indices, such as electronegativity, chemical hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, these indices would help in understanding its chemical behavior in different reaction environments.

Table 2: Illustrative Reactivity Indices for this compound

Reactivity IndexCalculated Value
Electronegativity (χ)4.92
Chemical Hardness (η)2.34
Global Softness (S)0.43
Electrophilicity Index (ω)5.17

Note: The data in this table are illustrative and represent typical values that would be obtained from ab initio calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the molecule's dynamic behavior, including its conformational changes and interactions with its environment.

The this compound molecule possesses several rotatable bonds, allowing it to adopt a variety of different three-dimensional conformations. Understanding the conformational landscape—the collection of all possible conformations and their relative energies—is crucial for understanding the molecule's properties and biological activity. mdpi.com

MD simulations can be used to explore the conformational space of this compound. nih.gov By simulating the molecule's motion over a sufficient period, a representative ensemble of conformations can be generated. Analysis of this ensemble can reveal the most populated (lowest energy) conformations and the flexibility of different parts of the molecule. This information is critical for understanding how the molecule might bind to a biological target, as the binding process often involves a specific conformation.

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are an excellent tool for studying solvent effects at a molecular level. By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how the solvent interacts with the solute and influences its conformation and dynamics.

For this compound, MD simulations in an aqueous environment could reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydration of the nitro groups. These interactions can affect the molecule's solubility and its effective shape in solution.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Elucidation of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are based on the principle that the structure of a molecule determines its properties and activities.

To build a QSAR or QSPR model, a set of molecules with known activities or properties is required. For each molecule, a set of numerical descriptors is calculated. These descriptors can be derived from the molecular structure and can represent various aspects of the molecule, such as its size, shape, and electronic properties. The goal is then to find a mathematical equation that relates these descriptors to the observed activity or property.

In the context of this compound, QSAR and QSPR modeling could be used to understand the key structural features that contribute to a particular biological activity or property. nih.govnih.gov For example, if this compound is part of a series of related molecules with varying biological potencies, a QSAR model could identify which structural modifications are most likely to enhance the desired activity. This can provide valuable insights for the design of new, more effective compounds.

Table 3: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor TypeExample DescriptorValue
ConstitutionalMolecular Weight318.21 g/mol
Number of Rotatable Bonds4
TopologicalWiener Index1256
GeometricalMolecular Surface Area289.5 Ų
ElectronicLogP3.1

Note: The data in this table are illustrative and represent typical values that would be obtained for use in QSAR/QSPR models.

Descriptors for Pharmacophore Identification in this compound Analogues

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. For analogues of this compound, the identification of a common pharmacophore is crucial for designing new compounds with potentially enhanced or more specific activities. A pharmacophore model for this class of compounds would typically be constructed by aligning a set of active molecules and identifying the common chemical features responsible for their biological action.

The key pharmacophoric features of this compound and its analogues can be hypothesized based on their constituent functional groups. These descriptors are critical for virtual screening and the de novo design of new chemical entities. The primary features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro groups and the carbonyl group of the carboxylic acid are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid is a primary hydrogen bond donor.

Aromatic Rings (AR): The two phenyl rings constitute hydrophobic and aromatic features, capable of engaging in π-π stacking or hydrophobic interactions.

Negative Ionizable Feature: The carboxylic acid group can be deprotonated under physiological conditions, acting as a negatively charged feature that can engage in ionic interactions.

The spatial arrangement of these features is paramount. Computational studies on related structures, such as other phenoxybenzoic acids and dinitrophenyl derivatives, help to refine the understanding of these crucial interaction points. mdpi.com

Pharmacophore FeaturePotential Interacting Group(s) on this compoundType of Interaction
Hydrogen Bond AcceptorNitro groups (O), Carboxyl group (C=O)Hydrogen Bonding
Hydrogen Bond DonorCarboxyl group (-OH)Hydrogen Bonding
Aromatic/HydrophobicPhenyl ringsπ-π Stacking, Hydrophobic
Negative IonizableCarboxyl group (-COO⁻)Ionic Interaction

Predictive Models for Reactivity of this compound

Predictive models for the reactivity of this compound are typically derived from quantum chemical calculations. These models utilize a variety of molecular descriptors to forecast the molecule's behavior in chemical reactions, its stability, and its electronic properties. Density Functional Theory (DFT) is a common method for calculating these descriptors.

Key descriptors for predicting reactivity include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. For this compound, the areas around the nitro and carboxyl groups would be expected to show a high negative potential.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within the molecule. They can identify which atoms are most likely to be involved in nucleophilic, electrophilic, or radical attacks.

These theoretical descriptors allow for a detailed understanding of the molecule's chemical nature without the need for extensive experimental work.

Reactivity DescriptorTheoretical BasisPredicted Significance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capacity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capacity; likely influenced by the electron-withdrawing nitro groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical stability and reactivity.
Molecular Electrostatic Potential (MEP)3D charge distributionHighlights regions prone to electrophilic and nucleophilic attack.
Chemical Hardness (η)Resistance to change in electron distributionA higher value suggests greater stability.

Ligand-Based and Structure-Based Computational Design for this compound Analogues

The design of novel analogues of this compound can be approached through two primary computational strategies: ligand-based design and structure-based design.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active molecules. The aforementioned pharmacophore models are a key tool in ligand-based design. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. Another ligand-based method is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, predictive models can be built to estimate the activity of newly designed compounds.

Structure-Based Design: When the 3D structure of the target protein is available, for instance from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This methodology involves docking potential ligands into the active site of the target. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a receptor. This allows for the rational design of modifications to the this compound scaffold to improve its interaction with the target's binding pocket. For example, functional groups could be added or modified to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site, thereby enhancing binding affinity and selectivity.

Both approaches can be used iteratively. For instance, hits from a ligand-based virtual screen can be further evaluated using molecular docking if a target structure becomes available. These computational design strategies significantly accelerate the process of discovering and optimizing new molecules with desired properties.

No Publicly Available Research on the Molecular Mechanisms of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the molecular mechanisms of biological interactions for the chemical compound this compound. Extensive queries for studies on its enzyme inhibition, receptor binding, or its effects on molecular targets and downstream signaling pathways did not yield any specific findings.

The requested article, which was to be structured around detailed research findings on the molecular interactions of this specific compound, cannot be generated due to the absence of primary and secondary research sources. Scientific inquiry into the biological activities of this compound, including its potential to modulate enzyme function, bind to cellular receptors, or influence signaling cascades, appears to be a novel area of investigation that has not yet been explored or at least has not been published in accessible scientific literature.

Therefore, the specific subsections outlined for the article, including:

Molecular Mechanisms of Biological Interactions of 3 2,4 Dinitrophenoxy Benzoic Acid

Investigation of Molecular Targets and Downstream Signaling Pathways

cannot be populated with the required scientifically accurate and detailed information. There is no data available to create the requested tables on binding affinities, kinetics, or enzyme-compound interactions for 3-(2,4-Dinitrophenoxy)benzoic acid.

In-Depth Analysis of this compound Reveals Scientific Data Gap

Initial investigations into the molecular and biological interaction profile of the chemical compound this compound have uncovered a significant lack of available scientific literature and research data. Despite a comprehensive search for information pertaining to its protein-ligand interactions, effects on cellular pathways, and structure-activity relationships, no specific studies for this particular compound could be identified.

This scarcity of data prevents a detailed analysis as requested. The professional, authoritative article structured around the specific outline provided cannot be generated without peer-reviewed research focusing on this compound.

While general information exists for broader classes of related compounds, such as nitroaromatics and dinitrophenyl ethers, this information is not specific enough to extrapolate to the precise biological and molecular mechanisms of this compound without engaging in speculation. Scientific accuracy demands that the content be based on direct research into the compound .

The requested article outline, which includes detailed subsections on protein-ligand interaction mapping, cellular pathway perturbation studies, and structure-activity relationship (SAR) analysis, necessitates a depth of research that is currently not in the public domain for this compound. Constructing such an article would not meet the required standards of scientific rigor and accuracy.

Therefore, we must conclude that the generation of an English-language article focusing solely on the chemical compound “this compound” as per the provided detailed outline is not feasible at this time due to the absence of foundational scientific research. Further experimental studies would be required to elucidate the molecular mechanisms and biological interactions of this specific compound.

Supramolecular Chemistry and Advanced Material Applications of 3 2,4 Dinitrophenoxy Benzoic Acid

Self-Assembly Phenomena and Supramolecular Architectures involving 3-(2,4-Dinitrophenoxy)benzoic acid

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For this compound, this process is primarily governed by a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of intricate and predictable supramolecular architectures.

In the solid state, the carboxylic acid group of this compound is a primary driver of self-assembly, forming robust hydrogen-bonded dimers. nih.gov These dimers can then further assemble into more extended one-dimensional chains or two-dimensional sheets through weaker C-H···O interactions. The dinitrophenoxy moiety also plays a crucial role, with the nitro groups capable of acting as hydrogen bond acceptors, further stabilizing the crystal packing.

The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the carbonyl oxygen and nitro groups) allows for the formation of a variety of hydrogen bonding motifs. These interactions are not limited to the solid state; in solution, the same functional groups can engage in hydrogen bonding with solvent molecules or other dissolved species, influencing solubility and reactivity.

The electron-deficient dinitrophenyl ring of this compound makes it an interesting candidate for host-guest chemistry. This electron-poor aromatic system can interact favorably with electron-rich guest molecules through π-π stacking interactions. Furthermore, the molecule's shape and functional groups can create cavities or binding pockets suitable for the inclusion of smaller guest molecules.

Studies on related dinitrophenyl compounds have demonstrated their ability to form inclusion complexes with host molecules like cyclodextrins. nih.gov For instance, 2,4-dinitrophenol (B41442) has been shown to form a stable host-guest complex with β-cyclodextrin, with the dinitrophenol molecule residing within the hydrophobic cavity of the cyclodextrin. nih.gov This suggests that this compound could similarly participate in inclusion phenomena, with the dinitrophenoxy portion entering the host cavity while the benzoic acid group remains at the rim, potentially interacting with the host's hydroxyl groups. Such interactions can significantly alter the physicochemical properties of the guest molecule, including its solubility and stability.

Host MoleculeGuest MoleculeKey InteractionsPotential Application
β-Cyclodextrin2,4-DinitrophenolHydrophobic interactions, Hydrogen bondingDrug delivery, Environmental remediation
PillararenesHomoserine lactonesHydrophobic binding, Hydrogen bondingInhibition of bacterial quorum sensing

This table presents examples of host-guest interactions with related compounds, illustrating the potential of this compound in this area of supramolecular chemistry.

Coordination Chemistry of this compound

The ability of this compound to act as a ligand in coordination chemistry opens up a vast landscape for the design of functional materials. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the ether oxygen and nitro groups can also participate in coordination, leading to a rich variety of metal-organic complexes.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The design of MOFs with specific topologies and properties is a major focus of materials chemistry. The use of this compound as a ligand in MOF synthesis offers several advantages. The dinitrophenyl group can influence the electronic properties of the resulting framework, potentially leading to applications in catalysis or sensing. Furthermore, the presence of multiple potential coordination sites allows for the formation of frameworks with complex and interesting topologies. nih.gov

The rational design of MOFs often involves the selection of ligands with specific geometries and functionalities. The angular nature of this compound, combined with the potential for inter- and intramolecular hydrogen bonding, can be exploited to direct the assembly of desired network structures. For example, the use of ligands with similar functionalities has led to the creation of MOFs with high porosity and thermal stability, suitable for gas storage and separation applications. researchgate.net

The synthesis of metal complexes with this compound can be achieved through various methods, including solvothermal and mechanochemical techniques. nih.govresearchgate.net The choice of metal ion, solvent, and reaction conditions can significantly influence the final product's structure and properties. For instance, the reaction of a similar benzoic acid derivative with different metal salts under solvothermal conditions resulted in the formation of three distinct complexes with varying dimensionalities and properties. nih.gov

Characterization of these metal complexes typically involves a suite of analytical techniques. Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometries. researchgate.net Spectroscopic methods such as FT-IR and UV-Vis provide information about the coordination environment of the metal ion and the electronic structure of the complex. sbmu.ac.ir Thermal analysis techniques like thermogravimetric analysis (TGA) are used to assess the thermal stability of the materials. nih.gov

Metal IonLigandSynthesis MethodResulting Structure
Cd(II)3-nitro-4-(pyridin-4-yl)benzoic acidSolvothermal3D interpenetrating framework
Ni(II)3-nitro-4-(pyridin-4-yl)benzoic acidSolvothermal2D network
Fe(II/III)2-(4´-chlorine-benzoyl) benzoic acidHydrothermal3D supramolecular network

This table provides examples of metal complexes synthesized from related benzoic acid ligands, highlighting the structural diversity achievable.

Theoretical Considerations for Functional Material Design utilizing this compound

Computational modeling plays an increasingly important role in the design and prediction of the properties of new materials. Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. These theoretical calculations can provide insights into the nature of the non-covalent interactions that govern self-assembly and host-guest chemistry.

For instance, molecular modeling can be used to predict the most stable conformations of the molecule and to simulate its interaction with other molecules or surfaces. This information can be used to guide the design of new materials with specific properties. For example, by understanding the electronic properties of the molecule, it may be possible to design new materials with tailored optical or electronic properties for applications in optoelectronics or sensing.

Furthermore, theoretical calculations can be used to predict the structures and properties of metal-organic frameworks before they are synthesized in the lab. This can save significant time and resources by allowing researchers to focus on the most promising candidates for a particular application. The combination of theoretical modeling and experimental synthesis provides a powerful approach for the development of new functional materials based on this compound.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed research findings on the supramolecular chemistry and advanced material applications of the specific chemical compound this compound are not publicly available.

While information exists for structurally related molecules, such as isomers and compounds with similar functional groups, no specific experimental or theoretical data could be retrieved for this compound concerning its electronic properties for optoelectronic applications or its potential as a chemical probe or sensor.

The inquiry sought to populate a detailed article outline focusing on the supramolecular chemistry, electronic properties for optoelectronics, and the potential of this compound as a probe or sensor. However, the search yielded no dedicated studies on this particular compound that would allow for a scientifically accurate and informative article based on the requested structure.

Publicly accessible chemical databases confirm the existence of this compound, providing basic identifiers such as its CAS number (19219-51-3). However, these entries lack the in-depth experimental data necessary to elaborate on the specific topics of interest.

Research on related compounds, such as other dinitro-substituted benzoic acid derivatives, indicates that this class of molecules can exhibit interesting properties due to the presence of electron-withdrawing nitro groups and the carboxylic acid functionality, which can participate in hydrogen bonding and other non-covalent interactions. These features are often prerequisites for applications in supramolecular chemistry and the development of sensors. For instance, studies on other dinitrophenyl-containing molecules have explored their use in the detection of various analytes.

However, without specific studies on this compound, any discussion of its properties for the outlined applications would be purely speculative and would not meet the required standards of scientific accuracy. The precise substitution pattern of the dinitrophenoxy group at the 3-position of the benzoic acid ring will uniquely influence its electronic structure, crystal packing, and interaction with other molecules, making direct extrapolation from related compounds unreliable.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of specific research data for the designated compound.

Photochemistry and Photophysical Studies of 3 2,4 Dinitrophenoxy Benzoic Acid

Excited State Dynamics and Energy Transfer Mechanisms of 3-(2,4-Dinitrophenoxy)benzoic acid

There is no available research data on the excited state dynamics and energy transfer mechanisms specifically for this compound. Investigations into the lifetimes of excited states, quantum yields of fluorescence or phosphorescence, and the pathways of intramolecular or intermolecular energy transfer for this compound have not been reported.

Photoreactivity and Degradation Pathways of this compound Under Irradiation

Information regarding the photoreactivity and degradation pathways of this compound under various irradiation conditions is not present in the available scientific literature. Studies detailing the photoproducts, quantum yields of degradation, and the mechanisms of photochemical decomposition are absent.

Theoretical Modeling of Photophysical Processes of this compound

No theoretical or computational studies modeling the photophysical processes of this compound have been published. Such studies, which could provide insights into the electronic transitions, potential energy surfaces, and non-radiative decay pathways, have not been performed for this specific molecule.

Advanced Analytical Methodologies for 3 2,4 Dinitrophenoxy Benzoic Acid Research

Method Development for Trace Analysis and Environmental Fate Studies of 3-(2,4-Dinitrophenoxy)benzoic acid

Trace analysis is critical for understanding the environmental presence and persistence of "this compound". Similarly, environmental fate studies are essential to determine its transformation pathways and potential for accumulation or degradation.

Methodologies developed for analogous compounds, such as phenoxy carboxylic acid (PCA) herbicides and dinitrophenol derivatives, provide a strong foundation for developing robust analytical protocols. For environmental water samples, a common approach involves solid-phase extraction (SPE) to concentrate the analyte, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection. nih.gov For dinitroaniline herbicides in more complex matrices like tissue, extraction with an organic solvent followed by cleanup and gas chromatography with electron capture detection has proven effective, achieving recoveries greater than 80%. nih.gov

The environmental fate of "this compound" can be predicted by studying structurally similar compounds like 2,4-dinitroanisole (B92663) (DNAN). Studies on DNAN revealed that its environmental behavior is significantly influenced by its physicochemical properties and its transformation products. nih.gov Key degradation pathways for DNAN include photolysis, which yields intermediates like 2,4-dinitrophenol (B41442), and microbial reduction of the nitro groups to form amino derivatives (e.g., 2-amino-4-nitroanisole and 2,4-diaminoanisole). nih.govresearchgate.net It is plausible that "this compound" undergoes similar transformations, such as the reduction of its nitro groups or cleavage of the ether bond under specific environmental conditions.

Chromatographic-Mass Spectrometric Techniques for Metabolite Profiling of this compound

Liquid chromatography coupled to mass spectrometry (LC-MS), particularly LC-MS/MS, is a cornerstone for metabolite profiling due to its high sensitivity and selectivity. nih.govresearchgate.net This technique is indispensable for identifying and quantifying metabolites of "this compound" in biological or environmental samples. An untargeted metabolomics approach can be employed to screen for all potential metabolites, followed by targeted analysis for verification and quantification. nih.govscispace.com

For carboxylic acids, derivatization is often employed to improve chromatographic separation and ionization efficiency. Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) or 3-nitrophenylhydrazine (B1228671) (3-NPH) react with carboxylic acids to form derivatives that are readily analyzed by LC-MS. nih.govresearchgate.netslu.se This approach would be highly suitable for the benzoic acid moiety of the target compound.

Based on studies of analogous nitroaromatic compounds like DNAN, potential metabolites of "this compound" could include:

Reduced Metabolites : Sequential reduction of the two nitro groups to form "3-(2-amino-4-nitrophenoxy)benzoic acid" and subsequently "3-(2,4-diaminophenoxy)benzoic acid". nih.gov

Hydrolysis/Cleavage Products : Cleavage of the ether linkage could lead to the formation of "3-hydroxybenzoic acid" and "2,4-dinitrophenol". nih.gov

A hypothetical LC-MS/MS method for profiling these compounds is outlined in the table below.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound and its Potential Metabolites

Compound NameHypothetical Retention Time (min)Precursor Ion (m/z) [M-H]⁻Product Ions (m/z)
This compound5.8319.0275.0, 167.0, 121.0
3-(2-Amino-4-nitrophenoxy)benzoic acid4.5289.0245.0, 153.0, 121.0
3-(2,4-Diaminophenoxy)benzoic acid3.2259.0215.0, 123.0, 121.0
2,4-Dinitrophenol5.1183.0166.0, 109.0, 91.0
3-Hydroxybenzoic acid2.5137.093.0, 65.0

Spectrophotometric Methods for Reaction Monitoring of this compound

UV-Visible spectrophotometry offers a simple and cost-effective method for monitoring reactions involving "this compound", as nitroaromatic compounds are typically chromophoric. derpharmachemica.com The synthesis of dinitrophenyl ethers can be followed by monitoring the reaction mixture using a UV-visible spectrometer. scirp.orgscirp.org

The progress of a reaction, such as hydrolysis or reduction, can be tracked by observing changes in the absorption spectrum over time. For example, the reduction of the nitro groups would cause a significant shift in the maximum absorption wavelength (λmax). The formation of colored intermediates, such as anionic sigma complexes which are typically deep red, can also be monitored spectrophotometrically. scirp.org This technique is particularly useful for determining reaction kinetics. A method for determining the dissociation constant of a weak acid like 2,4-Dinitrophenol using spectrophotometry has been established and could be adapted for the acidic parent compound. derpharmachemica.com

Table 2: Hypothetical Data for Spectrophotometric Monitoring of a Reduction Reaction

Time (minutes)Absorbance at λmax of Parent CompoundAbsorbance at λmax of Product
01.2500.010
100.9850.275
200.7310.530
300.4520.810
600.1101.150
900.0251.235

Isotopic Labeling and Tracing Studies for Mechanistic Pathway Elucidation involving this compound

Isotopic labeling is a powerful tool for unambiguously tracing the fate of a compound and elucidating complex reaction mechanisms. nih.gov Compound-Specific Isotope Analysis (CSIA) can provide profound insights into degradation pathways without needing to identify all transformation products. nih.gov

In the context of "this compound" research, the compound could be synthesized using stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O. For example, introducing ¹³C into the benzoic acid ring or ¹⁵N into the nitro groups would allow researchers to track the molecule through environmental or biological systems. nih.gov By analyzing the isotopic ratios of the remaining parent compound and its degradation products, the specific bonds that are broken during a reaction can be identified. nih.gov This isotopic fractionation provides evidence for a particular reaction mechanism. nih.gov For instance, a significant change in the ¹⁵N/¹⁴N ratio during a transformation would strongly suggest that the nitro group is directly involved in the rate-limiting step of the reaction. Such studies have been successfully applied to understand the degradation of various pesticides. nih.gov

Environmental Transformation and Remediation Research Involving 3 2,4 Dinitrophenoxy Benzoic Acid

Mechanistic Studies of Abiotic Degradation of 3-(2,4-Dinitrophenoxy)benzoic acid in Environmental Matrices

Hydrolysis and Photolysis Pathways of this compound

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a potential degradation pathway for this compound. The ether linkage is a primary site for hydrolytic attack. While specific data for this compound is unavailable, studies on related diphenyl ether herbicides indicate that hydrolysis can occur, although it is often a slow process under typical environmental pH and temperature conditions. The rate of hydrolysis is influenced by the specific chemical structure and the presence of catalysts. researchgate.net

Photolysis, or degradation by light, is a significant abiotic process for many pesticides, including diphenyl ether herbicides. frontiersin.orgnih.gov For this compound, the presence of the dinitrophenyl group, a known chromophore, suggests a susceptibility to direct photolysis upon absorption of sunlight. nih.govnih.gov The primary photochemical reactions for diphenyl ether herbicides involve the cleavage of the ether bond, leading to the formation of corresponding phenols and other byproducts. nih.gov Indirect photolysis, mediated by naturally occurring photosensitizers in water, can also contribute to its transformation. nih.gov

Sorption and Desorption Mechanisms of this compound

The movement and bioavailability of this compound in the environment are governed by its sorption to soil and sediment particles. The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH. mdpi.com For many diphenyl ether herbicides, sorption to soil is a key process that can reduce their mobility and bioavailability. nih.govacs.org The presence of the carboxylic acid group in this compound suggests that its sorption will be pH-dependent, with potentially lower sorption at higher pH values due to deprotonation. The dinitrophenyl group can also participate in specific interactions with soil organic matter. Desorption, the release of the sorbed compound back into the soil solution, can be a slow process, leading to the long-term persistence of related compounds in the soil. nih.govacs.org The use of materials like biochar has been shown to effectively adsorb diphenyl ether herbicides, reducing their environmental mobility. mdpi.com

Biotransformation Pathways and Microbial Interactions with this compound (Molecular/Mechanistic Focus)

Microbial transformation is a critical pathway for the degradation of many organic pollutants, including compounds structurally related to this compound.

Enzymatic Degradation Mechanisms of this compound

The enzymatic degradation of diphenyl ether herbicides and dinitrophenol compounds has been the subject of considerable research. The primary enzymatic reactions involved in the breakdown of these molecules include:

Ether Bond Cleavage: A key initial step in the degradation of diphenyl ether herbicides is the cleavage of the ether linkage. This reaction is often catalyzed by dioxygenase or monooxygenase enzymes, which insert oxygen atoms into the aromatic ring, leading to the formation of phenolic and catecholic intermediates. nih.gov

Nitro Group Reduction: The nitro groups on the dinitrophenyl moiety are susceptible to reduction by nitroreductase enzymes. This process occurs under both aerobic and anaerobic conditions and leads to the formation of amino- and hydroxylamino- derivatives, which are generally less toxic and more amenable to further degradation. nih.gov

Hydrolysis: Esterases can hydrolyze ester linkages if present in the side chains of related herbicides. nih.gov While this compound itself does not have an ester group, this highlights the diversity of enzymatic reactions involved in the degradation of similar complex molecules.

A variety of microorganisms, including bacteria and fungi, have been identified that can degrade diphenyl ether herbicides and dinitrophenols. mdpi.comhibiscuspublisher.com

Table 1: Examples of Microorganisms and Enzymes Involved in the Degradation of Related Compounds

Compound ClassMicroorganismEnzyme(s)Degradation PathwayReference(s)
Diphenyl Ether HerbicidesBacillus sp.Esterase, RhoE, RapEHydrolysis of ester linkage, nitro group reduction nih.gov
Diphenyl Ether HerbicidesPseudomonas sp.DioxygenaseEther bond cleavage frontiersin.orgnih.gov
DinitrophenolsRhodococcus opacusNitroreductaseNitro group reduction researchgate.net
DinitrophenolsLaccase (immobilized)LaccaseOxidation researchgate.netnih.gov

This table is illustrative and based on data for structurally related compounds.

Microbial Community Response at the Genetic Level to this compound

The introduction of a xenobiotic compound like this compound into the environment can elicit a response from the indigenous microbial communities. Exposure to such compounds can lead to the adaptation of microbial populations, with the enrichment of species capable of utilizing the compound as a source of carbon, nitrogen, or energy. frontiersin.orgnih.gov This adaptation is often driven by genetic changes, including the induction of genes encoding for degradative enzymes. Studies on soils contaminated with diphenyl ether herbicides have shown shifts in the microbial community structure, favoring the growth of bacteria capable of degrading these compounds. frontiersin.orgnih.gov The application of microbial agents specifically designed to degrade these herbicides has been shown to restore the bacterial community structure in contaminated soils. nih.gov

Advanced Remediation Strategies for this compound (Focus on Underlying Chemical/Biological Principles)

Given the potential persistence of this compound, research into effective remediation strategies is crucial. Advanced remediation techniques focus on enhancing the degradation or removal of the contaminant from the environment.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, has been shown to be effective for diphenyl ether herbicides. frontiersin.orgnih.govnih.gov The development of solid microbial agents can facilitate the application and effectiveness of bioremediation in contaminated soils. nih.gov Phytoremediation, the use of plants to remove or degrade contaminants, is another potential strategy, as some plants can take up and metabolize diphenyl ether herbicides. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals, to rapidly oxidize and mineralize organic pollutants. gnest.orgepa.gov Techniques like Fenton and photo-Fenton processes, ozonation, and photocatalysis have been successfully applied to degrade various pesticides, including some diphenyl ether herbicides. mdpi.comepa.gov These methods are particularly promising for treating contaminated water.

Adsorption: The use of sorbents like biochar can effectively immobilize this compound in soil, reducing its bioavailability and preventing its migration to groundwater. mdpi.com The porous structure and high surface area of biochar provide ample sites for the adsorption of organic molecules.

Table 2: Overview of Remediation Strategies for Structurally Related Compounds

Remediation StrategyPrincipleApplicationReference(s)
Bioremediation
BioaugmentationIntroduction of specific degrading microorganisms.Soil and water treatment. frontiersin.orgnih.govnih.gov
PhytoremediationUse of plants to uptake and degrade contaminants.Soil and water treatment. mdpi.com
Advanced Oxidation Processes
Fenton/Photo-FentonGeneration of hydroxyl radicals from H₂O₂ and iron catalysts.Water treatment. mdpi.comepa.gov
PhotocatalysisUse of semiconductor catalysts (e.g., TiO₂) and UV light to generate reactive oxygen species.Water treatment. mdpi.com
Physical Remediation
Adsorption (Biochar)Immobilization of contaminants on a porous carbonaceous material.Soil treatment. mdpi.com

This table provides a general overview based on research on diphenyl ether herbicides and related compounds.

Catalytic Degradation Approaches for this compound

While no direct research on the catalytic degradation of this compound is available, various catalytic methods have been effectively employed to degrade related nitroaromatic compounds. These approaches primarily focus on the transformation of the nitro groups and the cleavage of the aromatic ring.

Photocatalytic Degradation:

Photocatalysis, particularly using titanium dioxide (TiO2) and composite materials, has shown promise in degrading dinitrophenols. For instance, nanosized multi-walled carbon nanotubes (MWCNTs)/TiO2 composites have been used for the solar photocatalytic degradation of 2,4-dinitrophenol (B41442) (DNP). nih.gov The addition of MWCNTs to TiO2 can enhance photocatalytic activity by improving the separation of electron-hole pairs. nih.gov Studies have shown that factors like pH, catalyst concentration, and irradiation time significantly influence the degradation efficiency. nih.gov For example, the optimal pH for DNP degradation using a MWCNTs/TiO2 composite was found to be 6.0. nih.gov Similarly, the solar photocatalytic degradation of 2,4-DNP using a nearly homogeneous solution of nanosized TiO2 particles achieved a 70% removal rate at a pH of 8 within 7 hours of irradiation. nih.govresearchgate.net Another study demonstrated the use of Ag2CO3 loaded phosphorus and sulphur co-doped graphitic carbon nitride nanosheets for the visible light-assisted photodegradation of DNP, which followed pseudo-first-order kinetics. epa.gov

Fenton and Fenton-like Oxidation:

The Fenton process, which involves the use of hydrogen peroxide (H2O2) and an iron catalyst to generate highly reactive hydroxyl radicals, is an effective advanced oxidation process (AOP) for treating wastewater contaminated with nitroaromatic compounds. kirj.eenih.govyoutube.com The degradation rate of nitroaromatics in a Fenton system is highly dependent on the molar ratio of the contaminant to H2O2 and the Fe2+ catalyst. kirj.ee Research on compounds like p-nitrotoluene, nitrobenzene (B124822), and m-dinitrobenzene has shown that the efficiency of Fenton oxidation is influenced by the number and position of nitro groups on the aromatic ring. kirj.ee For instance, di- and tri-nitrotoluenes are more effectively oxidized at a pH of 3.0 with UV-mediated Fenton oxidation. kirj.ee The complete degradation of nitrobenzene has been achieved using the Fenton process, with the reaction following pseudo-first-order kinetics. nih.gov

Catalytic Reduction:

Catalytic reduction is another viable strategy for the transformation of nitroaromatic compounds. This process typically involves the reduction of the nitro groups to amino groups, which are generally less toxic and more amenable to further biodegradation. Noble metal nanoparticles, such as gold (Au) and silver (Ag), have been used as catalysts for the reduction of 2,4-dinitrophenol to 2,4-diaminophenol (B1205310) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). researchgate.net Hybrid nanocatalysts, such as AgNPs-Fe2O3, have also been synthesized and shown to be effective in the catalytic remediation of 2,4-dinitrophenol. researchgate.net Furthermore, a mixed reducing gas of hydrogen sulfide (B99878) (H2S) and carbon monoxide (CO) with a sulfided iron on alumina (B75360) catalyst has been successfully used to reduce dinitroaromatic compounds to their diaminoaromatic counterparts. rsc.org

Table 1: Catalytic Degradation Studies of Compounds Analogous to this compound

CompoundDegradation MethodCatalystKey Findings
2,4-Dinitrophenol (DNP)PhotocatalysisMWCNTs/TiO2 compositeOptimal degradation at pH 6.0 under solar irradiation. nih.gov
2,4-Dinitrophenol (DNP)PhotocatalysisNanosized TiO270% removal at pH 8 after 7 hours of solar irradiation. nih.govresearchgate.net
2,4-Dinitrophenol (DNP)Visible Light PhotocatalysisAg2CO3/PSGCNFollowed pseudo-first-order kinetics. epa.gov
Nitroaromatics (general)Fenton OxidationFe2+/H2O2Degradation rate depends on the molar ratio of reactants. kirj.ee
NitrobenzeneFenton OxidationFe2+/H2O2Complete degradation achieved, follows pseudo-first-order kinetics. nih.gov
2,4-Dinitrophenol (DNP)Catalytic ReductionAu and Ag nanoparticlesReduction to 2,4-diaminophenol with NaBH4. researchgate.net
2,4-Dinitrophenol (DNP)Catalytic ReductionAgNPs-Fe2O3 nanocatalystEffective for the remediation of DNP. researchgate.net
DinitroaromaticsCatalytic ReductionSulfided Fe on Al2O3High yield conversion to diaminoaromatics using H2S and CO. rsc.org

Adsorption Mechanisms for Removal of this compound

Direct studies on the adsorption of this compound are not present in the current scientific literature. However, the adsorption behavior of related nitroaromatic compounds, dinitrophenols, and phenoxy acids has been extensively investigated, providing a basis for understanding the potential adsorption mechanisms for the target compound.

Adsorption on Carbon-Based Materials:

Activated carbon is a widely used adsorbent for the removal of organic pollutants, including nitroaromatics, from water. mdpi.comresearchgate.net The adsorption capacity of activated carbon for compounds like nitrobenzene is influenced by its surface area, pore size distribution, and surface functional groups. mdpi.com The adsorption of nitrophenols onto activated carbon has been shown to fit well with the Freundlich and Redlich-Peterson isotherm models. researchgate.net The mechanism of adsorption can involve hydrophobic interactions, π-π stacking between the aromatic rings of the adsorbate and the carbon surface, and hydrogen bonding with surface functional groups. mdpi.comdtic.mil

Adsorption on Clay Minerals:

Clay minerals have been identified as effective adsorbents for nitroaromatic compounds. bohrium.comqu.edu.qaresearchgate.net The adsorption mechanism is often specific and can involve electron donor-acceptor (EDA) complex formation between the nitroaromatic compound (electron acceptor) and the oxygen atoms on the siloxane surface of the clay mineral (electron donor). epa.gov The adsorption capacity of clays (B1170129) for nitroaromatics is influenced by the type of exchangeable cations present, with K+ and NH4+ saturated clays showing significantly higher adsorption than Na+, Ca2+, Mg2+, or Al3+ saturated clays. epa.gov The adsorption of nitroaromatics on smectite clays has been found to be an exothermic process. capes.gov.br

Adsorption on Other Materials:

Other materials such as molecularly imprinted polymers (MIPs) have been developed for the selective removal of specific pollutants like 2,4-dinitrophenol. proquest.com These polymers are designed to have specific recognition sites for the target molecule, leading to high adsorption capacity and selectivity. proquest.com The adsorption kinetics on such materials often follow a pseudo-second-order model. proquest.com

The pH of the solution is a critical factor influencing the adsorption of acidic compounds like phenoxy acids and nitrophenols. For instance, the adsorption of 2-(2,4-dichloro-3-methylphenoxy)propanoic acid on Andosol increases with decreasing equilibrium pH. researchgate.net This is because the speciation of the compound (anionic or neutral) and the surface charge of the adsorbent are pH-dependent. At lower pH values, the carboxylic acid group is protonated, which can enhance adsorption through mechanisms like ligand exchange and hydrophobic interactions. researchgate.net

Table 2: Adsorption Studies of Compounds Analogous to this compound

CompoundAdsorbentAdsorption Mechanism/Key Findings
NitrobenzeneActivated CarbonInfluenced by surface area, pore size, and functional groups; involves hydrophobic interactions and π-π stacking. mdpi.com
NitrophenolsActivated CarbonAdsorption isotherms fit well with Freundlich and Redlich-Peterson models. researchgate.net
Nitroaromatic CompoundsClay Minerals (K+ saturated)Strong adsorption via electron donor-acceptor (EDA) complex formation. epa.gov
DinitrobenzenesSmectite ClayAdsorption is an exothermic process. capes.gov.br
2,4-Dinitrophenol (DNP)Molecularly Imprinted PolymersHigh and selective adsorption; follows pseudo-second-order kinetics. proquest.com
2-(2,4-dichloro-3-methylphenoxy)propanoic acidAndosolAdsorption increases with decreasing pH; involves ligand exchange and hydrophobic interactions. researchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)Al2O3/Graphene Oxide GranulesElectrostatic interactions are a primary mechanism, with π-π stacking and hydrogen bonding also contributing. dtic.mil

Future Perspectives and Interdisciplinary Research in 3 2,4 Dinitrophenoxy Benzoic Acid Studies

Integration of Computational and Experimental Approaches in 3-(2,4-Dinitrophenoxy)benzoic acid Research

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical and pharmaceutical research. For a molecule like "this compound," this integrated approach can significantly accelerate the understanding of its properties and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.govmdpi.comsemanticscholar.org For "this compound" and its potential analogues, QSAR models can be developed to predict various endpoints, including toxicity and therapeutic efficacy. By analyzing a dataset of structurally related dinitrophenoxy and benzoic acid derivatives with known activities, it is possible to identify key molecular descriptors that govern their biological effects. These descriptors can include physicochemical properties such as hydrophobicity, electronic parameters, and steric factors. The development of robust QSAR models would enable the virtual screening of large libraries of hypothetical analogues, prioritizing the synthesis of compounds with the most promising predicted profiles.

Molecular Docking and Dynamics Simulations:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govnih.govsemanticscholar.org This method can be instrumental in identifying potential biological targets for "this compound." For instance, given the known inhibitory activity of some dinitrophenyl derivatives against enzymes like carbonic anhydrase, docking studies could explore the binding of "this compound" to the active sites of various carbonic anhydrase isozymes. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time, offering a more dynamic picture of the molecular interactions.

An example of a combined experimental and computational study on a related benzoic acid derivative, 2-(3-Oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester, highlights the power of this integrated approach. In this study, experimental spectroscopic methods were complemented by computational calculations to understand the molecule's electronic and photophysical properties. researchgate.net A similar strategy could be applied to "this compound" to elucidate its fundamental chemical behavior.

The table below illustrates a hypothetical integration of computational and experimental data for a series of "this compound" analogues, targeting a specific enzyme.

AnaloguePredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
This compound -8.550
Analogue A (with electron-donating group)-7.2120
Analogue B (with electron-withdrawing group)-9.125
Analogue C (varied linker length)-8.840

Challenges and Opportunities in Targeted Synthesis of this compound Analogues

The synthesis of "this compound" analogues presents both challenges and opportunities for organic chemists. The core structure, a diaryl ether, can be assembled through several methods, with the Ullmann condensation being a classical and widely used approach. cmu.eduwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net

The Ullmann Condensation and its Variants:

The traditional Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org In the context of "this compound," this would typically involve the reaction of a 2,4-dinitrophenyl halide with a 3-hydroxybenzoic acid derivative. A significant challenge in this reaction is the often harsh conditions required, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org However, recent advancements have led to milder and more efficient protocols. The use of inexpensive ligands, such as salicylaldoxime (B1680748) and dimethylglyoxime, in combination with catalytic amounts of copper(I) oxide, has been shown to accelerate the coupling of aryl halides with phenols under more benign conditions. organic-chemistry.org

Furthermore, modern variations of the Ullmann reaction, often referred to as Ullmann-type reactions, have expanded the scope and applicability of this transformation. For instance, the use of palladium catalysts, while more expensive, can offer greater functional group tolerance and milder reaction conditions. cmu.edu The choice of catalyst, base, and solvent is crucial for optimizing the yield and purity of the desired diaryl ether.

Synthetic Challenges:

The presence of multiple electron-withdrawing nitro groups on one of the aromatic rings and a carboxylic acid group on the other presents specific synthetic hurdles:

Regioselectivity: Ensuring the selective formation of the desired meta-substituted diaryl ether over other isomers is critical. The directing effects of the substituents on both aromatic rings will play a key role.

Functional Group Compatibility: The reaction conditions must be compatible with the nitro and carboxylic acid functionalities. The acidic nature of the benzoic acid moiety may require protection prior to the coupling reaction, followed by a deprotection step.

Catalyst Deactivation: The presence of potential coordinating groups in the substrates could lead to catalyst deactivation, necessitating higher catalyst loadings or the use of more robust catalytic systems.

Opportunities for Innovation:

The synthesis of "this compound" analogues also offers opportunities for methodological innovation. The development of novel catalytic systems, including the use of heterogeneous catalysts for easier separation and recycling, could enhance the sustainability and scalability of the synthesis. mdpi.com Additionally, exploring alternative synthetic routes, such as those involving cobalt-catalyzed photoreductive desymmetrization for the construction of chiral diaryl ethers, could lead to the discovery of analogues with unique stereochemical properties. snnu.edu.cn The synthesis of a series of poly(azomethine) esters and their subsequent investigation through molecular docking highlights how synthetic chemistry can be directly linked to computational studies to explore the potential of new materials. semanticscholar.org

Unexplored Biological Mechanisms and Pathways Relevant to this compound

The dinitrophenol moiety is well-known for its ability to act as a mitochondrial uncoupler, disrupting the process of oxidative phosphorylation. nih.gov While this is a primary mechanism of toxicity, it also opens up avenues for therapeutic applications, particularly in the context of metabolic diseases. However, the biological activities of "this compound" are likely not limited to this single mechanism.

Enzyme Inhibition:

Recent studies have shown that dinitrophenyl derivatives can act as inhibitors of various enzymes. For example, a series of novel 2,4-dinitrophenyl derivatives were found to be potent inhibitors of human cytosolic carbonic anhydrase isozymes I and II (hCA I and hCA II). nih.gov This suggests that "this compound" and its analogues could also exhibit inhibitory activity against these or other enzymes. Given the diverse roles of carbonic anhydrases in physiological and pathological processes, this represents a significant area for future investigation. Other enzymes, such as angiotensin-converting enzyme, have also been targeted by benzoic acid derivatives, indicating another potential avenue of exploration. nih.gov

Modulation of Cellular Signaling Pathways:

Beyond direct enzyme inhibition, dinitrophenoxy compounds may modulate various cellular signaling pathways. The uncoupling effect of dinitrophenols can lead to changes in cellular redox status and the production of reactive oxygen species (ROS), which can in turn influence a wide range of signaling cascades involved in inflammation, cell proliferation, and apoptosis. The study of benzoic acid derivatives from Melicope semecarpifolia revealed their potent inhibitory effects on superoxide (B77818) anion generation and elastase release by human neutrophils, highlighting the anti-inflammatory potential of this class of compounds. nih.gov

Targeting Pathogen-Specific Pathways:

The nonmevalonate pathway for isoprene (B109036) biosynthesis is essential for many pathogenic organisms but is absent in humans, making its enzymes attractive therapeutic targets. nih.gov The structural features of "this compound" could potentially be adapted to design inhibitors of enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr).

The table below summarizes some potential unexplored biological targets for "this compound."

Potential Biological TargetRationalePotential Therapeutic Area
Carbonic AnhydrasesKnown inhibitory activity of dinitrophenyl derivatives. nih.govGlaucoma, epilepsy, cancer
Angiotensin-Converting Enzyme (ACE)Known inhibitory activity of benzoic acid derivatives. nih.govHypertension, heart failure
1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr)Potential for targeting pathogen-specific metabolic pathways. nih.govInfectious diseases (bacterial, parasitic)
Nuclear ReceptorsLipophilic nature may allow interaction with intracellular receptors.Metabolic diseases, inflammation

Q & A

Q. What established synthetic methodologies are recommended for preparing 3-(2,4-Dinitrophenoxy)benzoic acid?

A typical synthesis involves nucleophilic aromatic substitution, where 2,4-dinitrophenol reacts with a benzoic acid derivative (e.g., 3-hydroxybenzoic acid) under alkaline conditions. Key steps include:

  • Reagent selection : Use potassium carbonate or sodium hydride as a base to deprotonate the phenolic hydroxyl group.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity.
  • Yield improvement : Microwave-assisted synthesis may reduce reaction time and improve efficiency compared to traditional reflux methods .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • FT-IR : Confirm esterification via C-O-C stretching (~1250 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹) .
  • NMR :
  • ¹H NMR: Aromatic protons appear as complex multiplets (δ 7.0–8.5 ppm). The absence of a phenolic -OH signal (δ ~10 ppm) confirms substitution .
  • ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm) and nitro-substituted aromatic carbons (δ ~140–150 ppm) are diagnostic .
    • HPLC-MS : Validate molecular weight (MW: 318.21 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How do solubility properties influence experimental design for this compound?

  • Solubility profile : Limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Adjust solvent systems for reaction homogeneity and biological assays .
  • pH-dependent behavior : The carboxylic acid group (pKa ~4.2) allows solubility tuning; neutral pH enhances aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How can contradictory data in NMR spectra (e.g., signal overlap) be resolved?

  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping aromatic protons and correlate carbons with adjacent protons .
  • Deuterated solvents : Switch from DMSO-d₆ to CDCl₃ if exchange broadening obscures signals.
  • Dynamic NMR : Elevate temperature to reduce rotational barriers and simplify splitting patterns in nitro-substituted regions .

Q. What computational strategies predict reactivity in nucleophilic substitution reactions?

  • DFT calculations : Model transition states to evaluate activation energy for substitution at the 2,4-dinitrophenoxy group. Basis sets like B3LYP/6-31G* provide reliable insights into electronic effects .
  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient aromatic carbons prone to nucleophilic attack, guiding derivatization strategies .

Q. How to design enzyme inhibition assays to evaluate its biological activity?

  • Target selection : Prioritize enzymes with phenolic or carboxylic acid binding pockets (e.g., tyrosine phosphatases, cyclooxygenases) .
  • Assay conditions :
  • Use Tris-HCl buffer (pH 7.4) with 1% DMSO for solubility.
  • Measure IC₅₀ via fluorescence-based substrates (e.g., para-nitrophenyl phosphate for phosphatases) .
    • Control experiments : Include a known inhibitor (e.g., sodium orthovanadate for phosphatases) to validate assay sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.